fmoc-dl-4-cyanophenylalanine

Description

BenchChem offers high-quality fmoc-dl-4-cyanophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about fmoc-dl-4-cyanophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPKKUTWCGYCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402251 |

Source

|

| Record name | AG-E-83606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265321-37-7 |

Source

|

| Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265321-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-E-83606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Fmoc-DL-4-Cyanophenylalanine

Advanced Guide for Peptide Synthesis and Bio-Orthogonal Applications

Executive Summary

Fmoc-DL-4-cyanophenylalanine (Fmoc-DL-Phe(4-CN)-OH) is a non-canonical amino acid derivative characterized by a para-substituted nitrile group on the phenylalanine aromatic ring. While widely utilized as a vibrational probe and a precursor for bio-orthogonal chemistry (specifically tetrazole formation), its DL-stereochemistry (racemic nature) presents unique challenges and opportunities in drug discovery. This guide analyzes its physicochemical properties, solid-phase peptide synthesis (SPPS) integration, and downstream functionalization, providing actionable protocols for researchers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The presence of the electron-withdrawing cyano group (

| Property | Specification | Technical Note |

| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-4-cyano-DL-phenylalanine | Racemic mixture (50:50 R/S) |

| CAS Number | 173963-93-4 (General/L-isomer often cited); Verify specific batch | Always verify stereochemical purity with vendor COA. |

| Molecular Formula | ||

| Molecular Weight | 412.44 g/mol | |

| Solubility | Soluble in DMF, NMP, DMSO | Dissolve at 0.5–1.0 M for SPPS stock solutions. |

| Appearance | White to off-white powder | Hygroscopic; store desiccated at +2°C to +8°C. |

| IR Signature | Located in the "silent region" of biological IR spectra. |

Critical Application Note: The "DL" Implication

Expertise & Experience Insight: Unlike the pure L-isomer, Fmoc-DL-Phe(4-CN)-OH is a racemic mixture . This is the single most critical factor when incorporating this reagent into a peptide sequence.

-

The Trap: If you couple this racemic building block to a resin-bound peptide that already contains chiral (L) amino acids, you will generate diastereomers , not enantiomers.

-

The Result: Two distinct peptide species (L-L-...-L-L -Phe(4-CN) and L-L-...-L-D -Phe(4-CN)) will be formed. These will likely have different retention times on RP-HPLC and different biological activities.

-

Strategic Use: Researchers typically select the DL-form for:

-

Cost Reduction: DL variants are significantly cheaper than pure enantiomers for initial screening.

-

Diastereomeric Separation: Intentionally creating separable diastereomers to study the effect of D-amino acid substitution on proteolytic stability or receptor binding.

-

Synthetic Utility: Solid Phase Peptide Synthesis (SPPS)

Coupling Dynamics

The cyano group exerts an inductive electron-withdrawing effect. While this theoretically reduces the nucleophilicity of the aromatic ring, it has negligible effect on the reactivity of the

Workflow Visualization

The following diagram illustrates the SPPS cycle, highlighting the branching point caused by the racemic DL-input.

Figure 1: SPPS workflow incorporating Fmoc-DL-Phe(4-CN)-OH, demonstrating the generation of diastereomeric peptide populations.

Functional Versatility: The Cyano Handle

Vibrational Spectroscopy (IR Probe)

The nitrile group is a premier infrared probe. The

-

Why it matters: Proteins are transparent in this region (no backbone amide or side-chain signals).

-

Application: Changes in the peak frequency and line width of the nitrile stretch correlate directly with local electric fields and hydration status, making it a powerful tool for studying protein folding and membrane insertion [1].

Bio-Orthogonal Chemistry: Tetrazole Synthesis

The cyano group can be converted into a tetrazole moiety via [2+3] cycloaddition with an azide. This is often performed "on-resin" to generate tetrazole-containing peptides, which serve as carboxylic acid bioisosteres (similar pKa ~4.5-5.0 but better metabolic stability).

Figure 2: On-resin conversion of the cyano group to a tetrazole bioisostere.

Experimental Protocols

Protocol A: Standard SPPS Coupling (Manual)

Use this protocol for 0.1 mmol scale synthesis.

-

Preparation: Dissolve Fmoc-DL-Phe(4-CN)-OH (206 mg, 0.5 mmol, 5 eq) in 2.0 mL dry DMF.

-

Activation: Add HBTU (190 mg, 0.5 mmol) and DIEA (174 µL, 1.0 mmol). Shake briefly (30 sec) to activate.

-

Note: The solution may turn slightly yellow; this is normal.

-

-

Coupling: Add the activated solution to the deprotected resin-bound peptide.

-

Incubation: Agitate at room temperature for 45–60 minutes.

-

Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using HATU for higher efficiency.

-

Wash: Drain and wash with DMF (3x) and DCM (3x).

Protocol B: On-Resin Tetrazole Formation

Perform this step AFTER peptide assembly but BEFORE cleavage from the resin.

-

Reagent Mix: In a vial, dissolve Sodium Azide (

) (10 eq) and Zinc Bromide (-

Safety:

is toxic and can form explosive hydrazoic acid with strong acids. Use a vented hood.

-

-

Reaction: Add the solution to the resin-bound peptide containing the cyanophenylalanine residue.

-

Heat: Agitate at 80°C for 16–24 hours.

-

Equipment: Use a pressure-sealed reaction vessel or a reflux setup compatible with solid-phase synthesis.

-

-

Workup: Wash resin extensively with water (to remove salts), then DMF, then DCM.

-

Cleavage: Proceed with standard TFA cleavage. The tetrazole ring is stable to TFA [2].

References

-

Boxer, S. G., et al. (2009). "Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine." Journal of Raman Spectroscopy.

-

Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry.

-

Sigma-Aldrich. "Fmoc-Phe(4-CN)-OH Product Datasheet."

-

PubChem. "Fmoc-4-cyano-L-phenylalanine Compound Summary."[2] (Note: Used for physicochemical data verification of the core structure).

Sources

An In-Depth Technical Guide to Fmoc-D-4-cyanophenylalanine (CAS No: 173963-93-4) for Advanced Peptide Synthesis and Drug Discovery

This guide provides an in-depth technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-4-cyanophenylalanine (Fmoc-D-4-cyanophenylalanine), a non-proteinogenic amino acid that has become an invaluable tool for researchers, scientists, and drug development professionals. This document will delve into the core chemical principles, practical applications, and detailed methodologies for the effective utilization of this unique building block in modern peptide chemistry.

Section 1: Foundational Understanding of Fmoc-D-4-cyanophenylalanine

Fmoc-D-4-cyanophenylalanine is a derivative of the essential amino acid phenylalanine, distinguished by three key modifications: the D-chiral configuration, the addition of a cyano (-C≡N) group at the para position of the phenyl ring, and the presence of a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.[1][2] These features collectively contribute to its unique properties and broad utility in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-D-4-cyanophenylalanine is paramount for its successful application. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 173963-93-4 (L-isomer)[4][5], 205526-34-7 (D-isomer)[1] | , |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [2] |

| Molecular Weight | 412.44 g/mol | [2] |

| Appearance | White to off-white or beige powder/crystalline solid | [2][6] |

| Melting Point | 175-189 °C | [2] |

| Solubility | Soluble in polar organic solvents such as DMF and NMP.[7] A qualitative solubility test indicates clear solubility of 1 mmol in 2 ml of DMF.[6] | |

| Storage | 2-8°C, protected from light and moisture | [2][6] |

Note on CAS Numbers: It is crucial to distinguish between the L-isomer (CAS: 173963-93-4) and the D-isomer (CAS: 205526-34-7). This guide focuses on the D-isomer as per the topic, but researchers should always verify the CAS number of their starting material.

The Strategic Importance of the Cyano Group and D-Configuration

The incorporation of the cyano group and the use of the D-enantiomer are deliberate choices that impart significant advantages in peptide design:

-

Electronic Properties and Binding Interactions: The electron-withdrawing nature of the cyano group alters the electronic properties of the phenyl ring. This can influence hydrogen bonding capabilities and other non-covalent interactions of the peptide with its biological target, potentially leading to enhanced binding affinity and selectivity.[3]

-

Metabolic Stability: Peptides containing D-amino acids are generally more resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased metabolic stability can prolong the in vivo half-life of peptide-based drugs.[8]

-

Conformational Constraint: The introduction of a D-amino acid can induce specific turns or secondary structures in the peptide backbone, providing a degree of conformational constraint that can be beneficial for receptor binding.

-

Bioconjugation Handle: The cyano group can serve as a versatile chemical handle for bioconjugation, allowing for the attachment of imaging agents, polymers, or other molecules to the peptide.[1][5]

Section 2: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-4-cyanophenylalanine is primarily utilized in Fmoc-based SPPS, a cornerstone of modern peptide synthesis. The Fmoc protecting group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[2][9]

The Fmoc SPPS Workflow: A Conceptual Overview

The incorporation of Fmoc-D-4-cyanophenylalanine into a growing peptide chain follows the standard Fmoc SPPS cycle. The logical flow of this process is depicted in the diagram below.

Caption: A generalized workflow for the incorporation of an Fmoc-protected amino acid in SPPS.

Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of dibenzofulvene and carbon dioxide. The highly reactive dibenzofulvene is subsequently scavenged by piperidine to form a stable adduct.[9]

Caption: The mechanism of Fmoc deprotection using piperidine.

Peptide Bond Formation: The Coupling Reaction

The formation of the peptide bond involves the activation of the carboxylic acid of the incoming Fmoc-D-4-cyanophenylalanine, making it susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization.

Caption: The process of peptide bond formation during SPPS.

Section 3: Detailed Experimental Protocols

The following protocols provide a self-validating system for the successful incorporation of Fmoc-D-4-cyanophenylalanine into a peptide sequence.

Materials and Reagents

-

Fmoc-D-4-cyanophenylalanine (Purity ≥97% by HPLC)[3]

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Protocol for a Single Coupling Cycle of Fmoc-D-4-cyanophenylalanine

This protocol is for a manual synthesis on a 0.1 mmol scale.

-

Resin Swelling: Swell the resin (pre-loaded with the preceding amino acid and with the Fmoc group removed) in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Preparation of the Amino Acid Solution: In a separate vial, dissolve Fmoc-D-4-cyanophenylalanine (3 equivalents, 0.3 mmol, 123.7 mg) and OxymaPure (3 equivalents, 0.3 mmol, 42.6 mg) in DMF.

-

Pre-activation: Add DIC (3 equivalents, 0.3 mmol, 47 µL) to the amino acid/Oxyma solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for another hour and re-test.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the 20% piperidine in DMF treatment for another 5-10 minutes.

-

-

Final Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

Potential Challenges and Optimization

While the incorporation of Fmoc-D-4-cyanophenylalanine is generally straightforward, researchers should be aware of potential challenges:

-

Difficult Couplings: In some sequence contexts, the coupling of this moderately bulky amino acid may be slow or incomplete.[10] If the Kaiser test remains positive after extended coupling, a second coupling step (double coupling) may be necessary.

-

Aggregation: As with any peptide synthesis, aggregation of the growing peptide chain on the resin can hinder both coupling and deprotection steps. The use of solvents like N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts may be beneficial in such cases.

Section 4: Characterization and Analysis

-

¹H NMR: The spectrum should show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm, and the aliphatic protons of the fluorenyl group), the α- and β-protons of the amino acid, and the aromatic protons of the cyanophenyl ring.

-

¹³C NMR: The spectrum will display resonances for the carbonyl carbon, the α- and β-carbons, the carbons of the Fmoc group, and the carbons of the cyanophenyl ring, including the characteristic signal for the nitrile carbon.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of peptides containing this residue, with fragmentation patterns characteristic of peptide bonds.

-

FT-IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N stretch), the carbonyl groups of the Fmoc and carboxylic acid, and the N-H bond. A supplier's certificate of analysis indicates that the identity can be confirmed via an IR test.[6]

-

HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of both the amino acid derivative and the final peptide. Purity levels of ≥97% are typical for commercially available Fmoc-D-4-cyanophenylalanine.[3]

Section 5: Safety and Handling

As a laboratory chemical, Fmoc-D-4-cyanophenylalanine and the corresponding unprotected amino acid should be handled with appropriate care.

-

Hazard Identification: The unprotected 4-cyano-L-phenylalanine is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] While specific GHS classifications for the Fmoc-D-isomer are not universally available, it is prudent to handle it with similar precautions. It may cause skin, eye, and respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[2][6]

Section 6: Conclusion and Future Perspectives

Fmoc-D-4-cyanophenylalanine is a powerful and versatile building block that offers peptide chemists a means to enhance the properties of synthetic peptides. Its ability to improve metabolic stability, modulate biological activity, and serve as a handle for bioconjugation makes it a valuable tool in the design and development of novel peptide-based therapeutics and research probes.[1][8] As the field of peptide drug discovery continues to expand, the use of non-natural amino acids like Fmoc-D-4-cyanophenylalanine will undoubtedly play an increasingly important role in the creation of next-generation peptide medicines.[1]

References

-

The Role of Fmoc-D-4-Cyanophenylalanine in Modern Peptide Drug Development. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fmoc-4-cyano-D-phenylalanine. Chem-Impex. [Link]

-

Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP. RSC Publishing. [Link]

-

Advanced Peptide Synthesis: The Role of Fmoc-L-4-Cyanophenylalanine. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(L)-4-Cyanophenylalanine. PubChem. [Link]

-

Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fmoc-4-cyano-L-phenylalanine. Chem-Impex. [Link]

-

Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the... ResearchGate. [Link]

-

Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. PubMed. [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

-

Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. NIH. [Link]

-

Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. PMC. [Link]

-

¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. ResearchGate. [Link]

-

(PDF) Procedures to Improve Difficult Couplings. ResearchGate. [Link]

-

p-Cyano-L-phenylalanine. American Chemical Society. [Link]

-

Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

-

Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances. ResearchGate. [Link]

-

Bordwell pKa Table. Organic Chemistry Data. [Link]

-

D-3-Cyanophenylalanine: Enhancing Peptide Synthesis and Drug Discovery. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Figure S13 13 C NMR spectrum of compound D 4 , related to Scheme 4 [3-d... ResearchGate. [Link]

-

Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH. [Link]

-

Solvents for Solid Phase Peptide Synthesis. Aapptec. [Link]

-

Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. PubMed. [Link]

-

[2019/05/10] Synthetic Challenge #84. Reddit. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achemblock.com [achemblock.com]

- 5. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Scout: A Technical Guide to p-Cyanophenylalanine Photophysics

The following technical guide is structured to serve as a definitive reference for the photophysical characterization and application of p-cyanophenylalanine (PheCN).

Executive Summary

In the landscape of non-canonical amino acids (ncAAs), p-cyanophenylalanine (PheCN) occupies a unique "dual-modal" niche. Unlike bulky fluorophores (e.g., Dansyl, FITC) that perturb local protein folding, PheCN is isosteric with Tyrosine and Phenylalanine, allowing it to probe steric-sensitive hydrophobic pockets with minimal structural disruption.

This guide details the two primary utility modes of PheCN:

-

Fluorescence: A hydration-sensitive emission that acts as a binary "switch" for solvent exposure.

-

Vibrational Spectroscopy (IR): A nitrile stretch (

) located in the optical "silent region," serving as a precise reporter of local electric fields (Stark effect) and hydrogen bonding status.

The Molecular Probe: Structural & Electronic Basis

To interpret PheCN data, one must understand its electronic ground state. The cyano group is an electron-withdrawing substituent. When substituted at the para position of phenylalanine, it creates a significant dipole moment.

-

Sterics: The

group extends the aromatic ring by approximately 2 Å, making it slightly larger than Phenylalanine but comparable to Tyrosine. -

Electronics: The nitrile group creates a local electric field vector aligned with the bond axis. This vector is the physical basis for its sensitivity to the Stark Effect (linear dependence of vibrational frequency on the external electric field).

Fluorescence Photophysics

PheCN fluorescence is governed by solvatochromism and hydrogen-bond induced quenching .

The Solvatochromic Mechanism

Upon excitation (typically

However, the dominant effect in protic solvents is fluorescence quenching . Hydrogen bonding to the nitrile nitrogen facilitates a non-radiative decay pathway (internal conversion), drastically reducing Quantum Yield (QY) and Lifetime (

Key Insight: PheCN is bright in hydrophobic cores (folded state) and dim in aqueous solution (unfolded state).

Quantitative Data Summary

The following table summarizes the photophysical response of PheCN across different environments. Note the inverse correlation between solvent polarity/H-bonding capacity and Quantum Yield.

| Solvent / Environment | Quantum Yield ( | Lifetime ( | ||

| Water (Buffer) | 280 | ~293 | 0.02 – 0.11* | 6.8 (unquenched) |

| Ethanol | 280 | ~290 | 0.15 – 0.20 | ~8.0 |

| THF (Aprotic) | 280 | ~290 | ~0.40 | > 10.0 |

| Hydrophobic Protein Core | 280 | ~290 | 0.25 – 0.50 | Variable |

*Note: QY in water varies by pH and neighboring residues. Values as low as 0.02 are observed in the presence of quenching side chains (see Section 4).

Visualization: The Solvatochromic Cycle

The following diagram illustrates the competitive decay pathways governing PheCN signal.

Caption: The excitation-emission cycle of PheCN. Note that H-bonding in aqueous environments accelerates non-radiative decay, effectively quenching fluorescence.

Vibrational Spectroscopy (IR) Utility

While fluorescence reports on hydration, IR spectroscopy of the nitrile group reports on electrostatics .

-

The Silent Region: The

stretch occurs at -

Interpretation:

-

Blue Shift (Higher Wavenumber): Indicates a non-hydrogen-bonded, hydrophobic environment.

-

Red Shift (Lower Wavenumber): Indicates H-bonding to the nitrile nitrogen.

-

Stark Tuning Rate:

. This allows mapping of local electric fields within the protein matrix.

-

FRET and Quenching Interactions

PheCN is not an isolated reporter; it interacts energetically with natural amino acids.

FRET Donor Capabilities

PheCN (

-

Förster Radius (

): Approximately 16 Å for the PheCN -

Application: This is ideal for measuring short-range conformational changes (e.g., helix formation) where standard FRET pairs (GFP/RFP) are too bulky or have

values that are too large (>50 Å).

Side-Chain Quenching

Be aware of "false negatives" in fluorescence intensity caused by specific residues nearby, independent of solvent exposure.

-

Tyrosine (Tyr): Strong quencher via Photoinduced Electron Transfer (PET).

-

Histidine (His): Quenches when deprotonated (high pH).

-

Cysteine (Cys) & Methionine (Met): Moderate quenchers.

Experimental Protocols

Protocol A: Quantum Yield Determination

Objective: Determine the absolute QY of PheCN in a novel protein construct.

Prerequisites:

-

Reference Standard: L-Tryptophan in water (

) or Phenylalanine in water ( -

Instrument: Spectrofluorometer with corrected PMT response.

Workflow:

-

Preparation: Prepare optical dilute solutions of your PheCN-protein and the Reference Standard.

-

Critical: Absorbance at

(280 nm) must be

-

-

Acquisition:

-

Record UV-Vis spectrum to confirm exact OD at 280 nm.

-

Record Emission spectrum (285 nm – 450 nm).

-

Integrate the area under the emission curve (

).[1]

-

-

Calculation: Use the comparative formula:

Where

Protocol B: Fluorescence-Based Folding Assay

Objective: Monitor protein folding via hydrophobic collapse.

Caption: Logic flow for a kinetic refolding experiment using PheCN as a hydrophobic sensor.

References

-

Photophysics & Solvatochromism: Taskent-Sezgin, H., et al. (2009).[2] Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers.[2] Biochemistry.[2] [Link]

-

Vibrational Spectroscopy (IR): Tucker, M. J., et al. (2010). A new method for determining the local electric field in proteins using the nitrile stretching frequency of p-cyanophenylalanine. Journal of Physical Chemistry B. [Link]

-

FRET Applications: Miyake-Stoner, S. J., et al. (2009).[2][3] Probing protein folding using site-specifically encoded unnatural amino acids as FRET donors with tryptophan.[2][4] Biochemistry.[2] [Link]

-

Side-Chain Quenching Analysis: Serrano, A. L., et al. (2010).[5] Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. Biochemistry.[2] [Link]

-

General Review of ncAAs: Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Fmoc-D-4-Cyanophenylalanine in Peptide Science

A Senior Application Scientist's Perspective on a Versatile Unnatural Amino Acid

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to modulate the biological and physical properties of peptides. Among these, Fmoc-D-4-cyanophenylalanine, a derivative of the proteinogenic amino acid phenylalanine, has garnered significant attention. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of Fmoc-D-4-cyanophenylalanine, grounded in scientific principles and practical insights.

The Foundational Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-4-cyanophenylalanine is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1] The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2] The D-configuration of this amino acid is often utilized to enhance peptide stability against enzymatic degradation.[3]

The incorporation of Fmoc-D-4-cyanophenylalanine into a peptide sequence follows the standard Fmoc-SPPS workflow. This process involves the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.

Experimental Protocol: Manual Solid-Phase Synthesis of a Peptide Containing 4-Cyanophenylalanine

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe(4-CN)-Leu) on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

-

Fmoc-L-Leu-OH

-

Fmoc-D-4-cyanophenylalanine

-

Fmoc-Gly-OH

-

Fmoc-L-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling (First Amino Acid - Leucine):

-

In a separate vial, pre-activate Fmoc-L-Leu-OH (3 eq. to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue coupling for another hour.

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Chain Elongation (Gly, Gly, Phe(4-CN), Tyr): Repeat steps 2 and 3 for each subsequent amino acid: Fmoc-D-4-cyanophenylalanine, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-L-Tyr(tBu)-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture with 0.1% TFA).

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the desired peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Figure 2: The dual utility of 4-cyanophenylalanine as a spectroscopic probe.

A Handle for Bioconjugation: Expanding Peptide Functionality

The cyano group of 4-cyanophenylalanine can serve as a versatile chemical handle for the site-specific modification of peptides through bioconjugation. [2][4]This allows for the attachment of various moieties, such as imaging agents, therapeutic payloads, or polymers for improving pharmacokinetic properties.

One of the most powerful transformations of the nitrile group is its conversion to a tetrazole ring via a [3+2] cycloaddition reaction with an azide. [5][6][7]Tetrazoles are metabolically stable isosteres of carboxylic acids and can participate in a variety of biological interactions.

Experimental Protocol: Tetrazole Formation on a Peptide

This protocol describes a general method for the conversion of the nitrile group of a 4-cyanophenylalanine-containing peptide to a tetrazole.

Materials:

-

Purified peptide containing 4-cyanophenylalanine

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Water/Isopropanol (1:1 mixture)

-

Hydrochloric acid (HCl), 1M

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Reaction Setup: Dissolve the peptide containing 4-cyanophenylalanine in a 1:1 mixture of water and isopropanol.

-

Addition of Reagents: Add sodium azide (5-10 equivalents) and a catalytic amount of zinc bromide (0.1-0.2 equivalents) to the peptide solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by LC-MS. The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with 1M HCl to a pH of ~2-3 to protonate the tetrazole and quench any unreacted azide.

-

Remove the isopropanol under reduced pressure.

-

-

Purification: Purify the tetrazole-modified peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity of the product by mass spectrometry, observing the expected mass increase of 42 Da (N₃).

Figure 3: Bioconjugation via tetrazole formation from a nitrile-containing peptide.

Applications in Drug Discovery and Chemical Biology

The unique properties of Fmoc-D-4-cyanophenylalanine have led to its use in various areas of drug discovery and chemical biology, particularly in oncology and neurology.

-

Oncology: The incorporation of this UAA into anticancer peptides can enhance their metabolic stability and binding affinity for their targets. [4][8]For example, modifying a peptide that targets a specific receptor overexpressed on cancer cells with 4-cyanophenylalanine could lead to a more potent and longer-lasting therapeutic effect. While specific examples with 4-cyanophenylalanine are emerging, the principle of using unnatural amino acids to improve anticancer peptide efficacy is well-established.

-

Neurology: In the study of neurodegenerative diseases, peptides containing 4-cyanophenylalanine can be used as probes to study protein aggregation, a hallmark of many of these disorders. [8]The fluorescent properties of this amino acid can be used to monitor the kinetics and mechanism of amyloid fibril formation. [9]

Conclusion

Fmoc-D-4-cyanophenylalanine is a multifaceted building block that offers peptide scientists a powerful tool to enhance and probe peptide structure and function. Its seamless integration into standard SPPS protocols, coupled with its unique spectroscopic and chemical properties, makes it an invaluable asset in the design of novel peptide-based therapeutics, diagnostics, and research tools. As our understanding of the subtle yet significant effects of unnatural amino acids continues to grow, the applications of Fmoc-D-4-cyanophenylalanine are poised to expand even further, paving the way for the next generation of sophisticated peptide-based technologies.

References

- Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

- The Role of Fmoc-D-4-Cyanophenylalanine in Modern Peptide Drug Development. (2026-01-27).

- Fmoc-4-cyano-D-phenylalanine - Chem-Impex.

- Manual Solid Phase Peptide Synthesis Protocol - The Werner Lab. (2016-12-14).

- Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. PubMed. (2009-09-29).

- Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics.

- Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix form

- Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. PMC - NIH.

- Advanced Peptide Synthesis: The Role of Fmoc-L-4-Cyanophenylalanine. (2026-01-24).

- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.

- tetrazole synthesis from a nitrile and azide - labor

- An expedient route to the tetrazole analogues of alpha-amino acids. PubMed - NIH.

- Cationic antimicrobial peptides: potential templates for anticancer agents. Frontiers. (2025-04-23).

- Computational design of a cyclic peptide that inhibits the CTLA4 immune checkpoint. NIH.

- Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. PMC. (2022-11-01).

- Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study.

- Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Deriv

- Sequences and IC50 values of peptides. | Download Table.

- Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes. PMC. (2018-11-08).

- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.

- affinity ic50 values: Topics by Science.gov.

- Exploring the Potential of Bioactive Peptides: From N

Sources

- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wernerlab.weebly.com [wernerlab.weebly.com]

- 3. Dual Stimuli-Responsive Dynamic Covalent Peptide Tags: Toward Sequence-Controlled Release in Tumor-like Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. csbiochina.com [csbiochina.com]

- 8. Frontiers | Cationic antimicrobial peptides: potential templates for anticancer agents [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Fmoc-DL-4-Cyanophenylalanine: A Comprehensive Guide to Solubility and Handling in Dimethylformamide (DMF)

An In-Depth Technical Guide for Researchers

Executive Summary

This technical guide provides a detailed exploration of the solubility characteristics of N-α-Fmoc-DL-4-cyanophenylalanine in N,N-Dimethylformamide (DMF), a critical parameter for its successful application in solid-phase peptide synthesis (SPPS) and other advanced chemical workflows. As an unnatural amino acid, the incorporation of 4-cyanophenylalanine into peptide sequences offers unique opportunities to modulate peptide conformation, stability, and biological activity.[1][2] Understanding its behavior in DMF, the most ubiquitous solvent in Fmoc-based SPPS, is fundamental to ensuring reproducible and high-yield synthetic outcomes. This document consolidates key physical data, provides field-proven protocols for solution preparation and solubility determination, and discusses the underlying chemical principles that govern its solubility.

Introduction to Fmoc-DL-4-Cyanophenylalanine

Fmoc-DL-4-cyanophenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by two key modifications:

-

The N-α-Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group essential for the stepwise, controlled elongation of peptide chains in SPPS.[3][4] Its bulky, hydrophobic nature is a dominant factor in the solubility profile of the parent amino acid.

-

The para-cyano (-C≡N) group: This modification on the phenyl ring introduces unique electronic properties and serves as a versatile chemical handle.[5][] It can influence metabolic stability, alter peptide-receptor interactions, and act as a precursor for other functional groups, such as tetrazoles.[7]

These features make Fmoc-4-cyanophenylalanine a valuable building block in drug discovery and protein engineering.[1][3][8]

Core Physicochemical Properties

A clear understanding of the fundamental properties of this reagent is the first step in its effective utilization. The data below is compiled for the common L- and D-enantiomers, whose properties in an achiral solvent like DMF are representative of the DL-racemic mixture.

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₀N₂O₄ | [3][7][8] |

| Molecular Weight | 412.44 g/mol | [3][7] |

| Appearance | White to off-white powder or crystalline powder | [3][7] |

| CAS Number (L-form) | 173963-93-4 | [3][7][9] |

| CAS Number (D-form) | 205526-34-7 | [8] |

| Storage Temperature | 2-8°C | [3][7] |

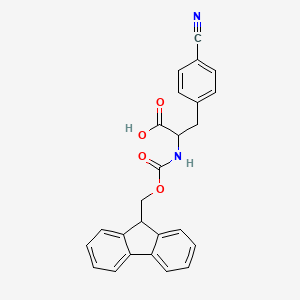

Below is the chemical structure of Fmoc-4-cyanophenylalanine, illustrating the key functional groups that dictate its chemical behavior and solubility.

Caption: Chemical Structure of Fmoc-4-cyanophenylalanine.

Solubility in N,N-Dimethylformamide (DMF)

DMF is the solvent of choice for most Fmoc-SPPS workflows due to its excellent resin-swelling properties and its ability to dissolve a wide range of protected amino acids and coupling reagents.[10][11]

Quantitative Solubility Data

Direct, empirically determined solubility limits for Fmoc-DL-4-cyanophenylalanine are not widely published in peer-reviewed literature. However, high-quality data from leading suppliers provides a robust and verifiable starting point for practical applications.

| Source | Reported Solubility | Calculated Concentration (Approx.) | Molarity (Approx.) |

| Sigma-Aldrich (Novabiochem®) | "clearly soluble" (1 mmole in 2 ml DMF) | 0.5 mmol/mL | 0.5 M |

Calculation: (1 mmol / 2 mL) = 0.5 mmol/mL = 0.5 M. Molecular Weight = 412.44 g/mol . Concentration in mg/mL = 0.5 mmol/mL * 412.44 mg/mmol = 206.22 mg/mL.

This data indicates that Fmoc-DL-4-cyanophenylalanine exhibits excellent solubility in DMF, readily achieving the concentrations required for standard SPPS coupling reactions (typically 0.2 M to 0.5 M).

Factors Influencing Solubility in DMF

While the compound is highly soluble, several factors must be controlled to ensure consistency and prevent issues during synthesis.

-

Solvent Quality: This is the most critical parameter. DMF degrades over time to produce dimethylamine and formic acid.[11] The presence of dimethylamine, a secondary amine, can cause premature deprotection of the Fmoc group, leading to peptide impurities.[11]

-

Expert Insight: Always use high-purity, amine-free, or peptide-synthesis-grade DMF.[12] If using a shared solvent system, ensure it is well-maintained. For highly sensitive syntheses, using DMF from a freshly opened bottle or one treated with an amine-scavenging pack is a self-validating best practice.[12]

-

-

Temperature: Solubility is temperature-dependent. While standard protocols operate at room temperature, slight warming can be used to dissolve material more quickly. However, prolonged exposure to elevated temperatures (e.g., >40°C) in DMF can accelerate the degradation of both the solvent and the Fmoc-amino acid.[10]

-

Water Content: DMF is hygroscopic. The presence of excess water can affect the efficiency of subsequent activation and coupling steps, particularly when using carbodiimide reagents. Use anhydrous grade DMF for optimal results.

-

Compound Purity: The purity of the Fmoc-DL-4-cyanophenylalanine itself will impact solubility. Impurities may not dissolve readily, leading to hazy or particulate-containing solutions. Purity should be ≥97% by HPLC for reliable performance.[1][7]

Experimental Protocols

The following protocols are designed to be self-validating systems for preparing solutions and assessing solubility, ensuring reproducibility in a research setting.

Protocol 1: Preparation of a Standard 0.5 M Stock Solution

This workflow details the standard procedure for preparing a stock solution for use in an automated or manual peptide synthesizer.

Caption: Workflow for preparing a 0.5 M stock solution.

Detailed Steps:

-

Materials:

-

Fmoc-DL-4-cyanophenylalanine (MW: 412.44 g/mol )

-

High-purity, anhydrous DMF (Peptide Synthesis Grade)

-

Calibrated analytical balance

-

10 mL Class A volumetric flask with stopper

-

Vortex mixer or sonicator bath

-

-

Procedure:

-

Accurately weigh 2.062 g of Fmoc-DL-4-cyanophenylalanine and record the mass.

-

Carefully transfer the powder into the 10 mL volumetric flask.

-

Add approximately 7 mL of DMF to the flask.

-

Stopper the flask and vortex or place it in a sonicator bath at room temperature. Agitate until all solid material is completely dissolved. Visually inspect against a bright background to ensure no particulates remain.

-

Causality: Sonication provides energy to break up solute-solute interactions, accelerating the dissolution process without significant heat input.

-

-

Once fully dissolved, allow the solution to return to room temperature. Carefully add DMF until the bottom of the meniscus aligns with the 10 mL calibration mark.

-

Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

-

Storage and Handling:

-

Store the solution at 2-8°C when not in use.

-

Allow the solution to warm to room temperature before use to prevent water condensation.

-

The stability of Fmoc-amino acids in DMF is a concern over extended periods; for best results, prepare solutions fresh daily or weekly.[13]

-

Protocol 2: Determination of Saturation Solubility

This protocol allows a researcher to determine the upper solubility limit in their specific lab environment and with their specific lot of reagents.

Caption: Workflow for determining saturation solubility.

Detailed Steps:

-

Objective: To find the maximum mass of solute that can be dissolved in a fixed volume of solvent under controlled conditions.

-

Procedure:

-

Add a precise volume (e.g., 1.0 mL) of high-purity DMF to a tared, sealable glass vial.

-

Place the vial on a magnetic stir plate in a temperature-controlled water bath (e.g., 25°C) to maintain isothermal conditions.

-

Add a pre-weighed amount of Fmoc-DL-4-cyanophenylalanine that is expected to dissolve (e.g., 200 mg, based on the 0.5 M data). Stir until fully dissolved.

-

Continue adding small, accurately weighed aliquots (e.g., 10-20 mg) of the amino acid. After each addition, allow the system to stir for at least 30 minutes to reach equilibrium.

-

The point of saturation is reached when a small amount of solid material persists and does not dissolve after prolonged stirring (e.g., >1 hour).

-

Validation: To confirm saturation, slightly increase the temperature by 2-3°C. The solid should dissolve. Then, cool the solution back to the target temperature. If the solution was saturated, solid should precipitate out.

-

Calculation: The saturation solubility (in mg/mL or M) is calculated from the total mass of the compound that was fully dissolved in the known volume of DMF just before the final, persistent aliquot was added.

-

Conclusion and Best Practices

Fmoc-DL-4-cyanophenylalanine is a highly soluble amino acid derivative in DMF, readily forming the 0.5 M solutions commonly used in peptide synthesis.[7] The primary determinant of success in handling this compound is not overcoming poor solubility, but rather maintaining the integrity of the system. The causality behind failed or inconsistent experiments involving this reagent is most often traced back to the quality of the DMF. Adherence to protocols that emphasize the use of high-purity, anhydrous, and amine-free solvent provides a self-validating framework for reproducible success. By understanding the physicochemical properties and following the validated workflows presented in this guide, researchers can confidently incorporate this versatile building block into their synthetic strategies to advance drug discovery and materials science.

References

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved February 7, 2026, from [Link]

-

Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. (2016, September 19). ACS Publications. Retrieved February 7, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved February 7, 2026, from [Link]

-

Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 7, 2026, from [Link]

-

(L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Fmoc-Phe(4-CN)-OH [173963-93-4]. (n.d.). Aapptec Peptides. Retrieved February 7, 2026, from [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. nbinno.com [nbinno.com]

- 7. Fmoc-4-cyanophenylalanine Novabiochem 173963-93-4 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. achemblock.com [achemblock.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Fmoc-4-Cyanophenylalanine Stereoisomers: Navigating the Choice Between Fmoc-L-4-Cyanophenylalanine and the Racemic Mixture in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among these, 4-cyanophenylalanine (Phe(4-CN)) has emerged as a particularly versatile tool, serving as both a unique structural component and a sensitive biophysical probe. However, the critical consideration of stereochemistry—specifically the choice between the enantiomerically pure Fmoc-L-4-cyanophenylalanine and the racemic Fmoc-DL-4-cyanophenylalanine—is paramount for the success of any synthesis and the ultimate biological activity of the target peptide. This guide provides an in-depth analysis of these two materials, elucidating the fundamental principles of chirality in drug design, comparing their physicochemical properties, and presenting field-proven protocols for their analysis and application. We will explore the causality behind experimental choices, from selecting the appropriate analytical methods to ensure enantiomeric purity to the strategic incorporation of these building blocks in Solid-Phase Peptide Synthesis (SPPS).

The Strategic Importance of Chirality in Peptide Drug Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in biology. The cellular machinery, including ribosomes and enzymes, is inherently chiral, almost exclusively producing and interacting with L-amino acids. This stereoselectivity means that the enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties[1]. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle[1].

In peptide science, introducing a D-amino acid where an L-amino acid is expected can have profound consequences:

-

Proteolytic Resistance: The most common strategic use of D-amino acids is to enhance peptide stability. Proteases, the enzymes that degrade peptides, are highly specific to L-amino acid sequences. Incorporating a D-amino acid can render cleavage sites unrecognizable, significantly increasing the peptide's in-vivo half-life[2][3][4].

-

Conformational Constraint: D-amino acids can induce specific secondary structures, such as β-turns and β-hairpins, which may be critical for receptor binding or other biological activities[2].

-

Disruption of Structure: Conversely, unintended incorporation of a D-amino acid can disrupt essential secondary structures like α-helices, leading to misfolded, aggregated, or dysfunctional peptides[4][5].

Therefore, absolute control over the stereochemistry of each amino acid building block is not merely a matter of quality control; it is a fundamental design parameter that dictates the ultimate success or failure of a peptide therapeutic.

Characterization of Fmoc-4-Cyanophenylalanine Stereoisomers

The choice between the L-isomer and the DL-racemic mixture is a critical first step in the design of a synthetic strategy.

Fmoc-L-4-Cyanophenylalanine: The Biomimetic and Probing Building Block

Fmoc-L-4-cyanophenylalanine is the enantiomerically pure building block used for the majority of standard peptide synthesis applications. Its primary role is to be incorporated as a direct, albeit functionalized, analogue of L-phenylalanine. The key feature is the para-cyano (-C≡N) group, which imparts unique and valuable properties:

-

Structural Mimicry: It largely retains the steric profile of phenylalanine, allowing it to be incorporated into sequences without drastically altering the overall peptide backbone conformation.

-

Electronic Modulation: The cyano group is strongly electron-withdrawing, which can alter the electronic properties of the phenyl ring and influence interactions with biological targets[6].

-

Biophysical Probe: The nitrile bond possesses a distinct infrared (IR) stretching frequency in a region of the spectrum that is transparent in proteins, making it an excellent vibrational reporter of local environments[7]. Furthermore, the cyanophenylalanine side chain is fluorescent, and its quantum yield is highly sensitive to the local solvent environment, hydrogen bonding, and quenching by nearby residues, allowing it to be used as a probe for protein folding, binding, and conformational changes[8][9][10][11][12].

Fmoc-DL-4-Cyanophenylalanine: A Starting Point for Chiral Resolution

Fmoc-DL-4-cyanophenylalanine is a racemic mixture, containing an equal 50:50 ratio of the D- and L-enantiomers[13]. It is fundamentally unsuitable for direct use in the synthesis of a stereochemically defined peptide. During SPPS, both enantiomers would be incorporated at the target position, resulting in a heterogeneous mixture of diastereomeric peptides. These diastereomers can be exceptionally difficult, if not impossible, to separate by standard purification techniques like reversed-phase HPLC and may exhibit different biological activities and immunogenicities[14]. The primary utility of the DL-mixture is as a more economical starting material for in-house chiral resolution to produce the individual D- and L-enantiomers.

The D-Enantiomer Advantage: Fmoc-D-4-Cyanophenylalanine

While this guide focuses on the L- vs DL-forms, the resolved Fmoc-D-4-cyanophenylalanine is a powerful tool in its own right. Its incorporation is a deliberate design choice to confer specific properties, most notably enhanced resistance to enzymatic degradation by proteases[2][3][15]. This can dramatically increase the bioavailability and therapeutic window of a peptide drug.

Comparative Data Summary

The following table summarizes the key physicochemical properties of the L-isomer and the racemic mixture.

| Property | Fmoc-L-4-cyanophenylalanine | Fmoc-DL-4-cyanophenylalanine | Causality and Experimental Insight |

| CAS Number | 173963-93-4[16][17] | 265321-37-7[13] | Unique identifiers for the stereochemically pure and racemic forms. |

| Molecular Formula | C₂₅H₂₀N₂O₄[17][18] | C₂₅H₂₀N₂O₄ | The molecular formula is identical as they are stereoisomers. |

| Molecular Weight | 412.44 g/mol [17] | 412.44 g/mol | The molecular weight is identical. |

| Appearance | White crystalline powder[18] | White powder | Physical appearance is generally similar. |

| Melting Point | 190 - 192 °C[17] | Variable | The melting point of a racemic mixture can differ from that of the pure enantiomer. Often, racemates are eutectic mixtures with lower melting points. |

| Optical Rotation | [a]20/D ≈ -35° (c=1 in DMF)[18] | 0° | A pure enantiomer rotates plane-polarized light. The racemic mixture does not, as the equal and opposite rotations of the D- and L-isomers cancel each other out. This is a primary method for distinguishing the two. |

| Purity (HPLC) | Typically ≥97%[6][17] | N/A (Defined as a mixture) | Purity for the L-isomer refers to chemical purity. Enantiomeric purity must be determined separately by chiral methods. |

| Solubility | Soluble in DMF, DMSO | Soluble in DMF, DMSO | Solubility is generally similar in common organic synthesis solvents. |

Analytical Control: Ensuring Enantiomeric Purity

Given the profound biological impact of stereochemistry, verifying the enantiomeric purity of the starting material is a non-negotiable step in any peptide synthesis workflow. The presence of even small amounts of the undesired D-enantiomer in the Fmoc-L-4-cyanophenylalanine starting material can lead to the accumulation of hard-to-remove diastereomeric impurities in the final peptide[14]. Chiral High-Performance Liquid Chromatography (HPLC) is the industry gold standard for this analysis.

The core principle of chiral HPLC is the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stability, leading to different retention times and thus, separation[14].

Caption: Workflow for Chiral HPLC Analysis.

Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment

-

Causality: This protocol is designed to resolve the D- and L-enantiomers of Fmoc-4-cyanophenylalanine. The choice of a polysaccharide-based column (like one derived from cellulose or amylose) is based on their proven effectiveness for separating a wide range of Fmoc-amino acid enantiomers under reversed-phase conditions[14]. The mobile phase composition is optimized to achieve baseline separation in a reasonable timeframe.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase Column: e.g., CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm or equivalent polysaccharide-based CSP.

-

-

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade.

-

Trifluoroacetic acid (TFA), HPLC grade.

-

Fmoc-L-4-cyanophenylalanine (sample to be tested).

-

Fmoc-DL-4-cyanophenylalanine (as a racemic standard to confirm peak identity).

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase of ACN/Water/TFA (e.g., 60:40:0.1 v/v/v). The exact ratio may require optimization depending on the specific column and system.

-

Degas the mobile phase thoroughly before use.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic standard (Fmoc-DL-4-cyanophenylalanine) at ~0.5 mg/mL in the mobile phase.

-

Prepare a stock solution of the test sample (Fmoc-L-4-cyanophenylalanine) at ~0.5 mg/mL in the mobile phase.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 265 nm (where the Fmoc group has strong absorbance).

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard. Two well-resolved peaks should be observed. The first eluting peak is typically the D-enantiomer and the second is the L-enantiomer, but this must be confirmed.

-

Inject the test sample (Fmoc-L-4-cyanophenylalanine).

-

A single major peak should be observed at the retention time corresponding to the L-enantiomer.

-

-

Data Analysis:

-

Integrate the area of both the D- and L-peaks in the chromatogram of the test sample.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100

-

A value of >99.5% ee is typically required for high-quality peptide synthesis.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the workhorse method for assembling peptides in the lab[19][20]. The process is a cycle of deprotection and coupling steps performed on a solid resin support. The use of enantiomerically pure Fmoc-L-4-cyanophenylalanine is critical for the fidelity of this process.

Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol 2: Standard Incorporation of Fmoc-L-4-Cyanophenylalanine via SPPS

-

Causality: This protocol outlines a standard manual coupling procedure. The resin is first swollen to allow reagents access to the reactive sites. Fmoc deprotection is achieved using a basic solution (piperidine), which removes the Fmoc group via β-elimination[21]. A carbodiimide-based activation strategy (HBTU/DIPEA) is used to convert the carboxylic acid of the incoming Fmoc-L-4-cyanophenylalanine into a highly reactive ester, facilitating efficient amide bond formation with the free N-terminus of the resin-bound peptide.

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) with the preceding amino acid sequence already assembled and the N-terminal Fmoc group removed.

-

Swell the resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel[22]. Drain the DMF.

-

-

Fmoc Deprotection (if necessary):

-

Coupling Reaction:

-

In a separate vial, pre-activate the Fmoc-L-4-cyanophenylalanine. For a 0.1 mmol scale synthesis, dissolve:

-

Fmoc-L-4-cyanophenylalanine (4 equivalents, ~165 mg)

-

HBTU (3.9 equivalents, ~148 mg)

-

DIPEA (8 equivalents, ~136 µL)

-

in ~2 mL of DMF.

-

-

Allow the activation mixture to stand for 2-5 minutes.

-

Add the activated amino acid solution to the drained resin.

-

Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

-

Confirmation of Coupling (Optional but Recommended):

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

-

-

Proceed to the Next Cycle:

-

The resin is now ready for the deprotection of the newly added Fmoc-L-4-cyanophenylalanine to allow the coupling of the next amino acid in the sequence.

-

Functional Consequences: L- vs. D-Isomer Incorporation

The stereochemical outcome of incorporating L- versus D-4-cyanophenylalanine has significant downstream effects on the final peptide's properties.

-

Structure & Binding: An L-isomer will generally be accommodated within standard secondary structures (α-helices, β-sheets) in a manner similar to other L-amino acids. A D-isomer, however, has the opposite side-chain orientation. This can disrupt the hydrogen-bonding patterns required for α-helices but can be used strategically to nucleate β-turns, which are critical for the hairpin folds of many bioactive peptides[2]. This conformational change can dramatically alter how a peptide fits into a binding pocket, potentially switching an agonist into an antagonist, or vice-versa.

-

Enzymatic Stability: This is the most significant functional difference. Proteases have active sites that are exquisitely evolved to recognize and bind L-amino acid residues. A peptide containing a D-amino acid at or near the cleavage site will not fit correctly into the enzyme's active site, preventing hydrolysis.

Caption: L- vs D-Isomer Interaction with a Protease Active Site.

Conclusion and Future Perspectives

The distinction between Fmoc-DL-4-cyanophenylalanine and Fmoc-L-4-cyanophenylalanine is not trivial; it is fundamental to the principles of rational peptide design and synthesis. While the racemic mixture serves as a precursor, only the enantiomerically pure L- (or D-) isomer is suitable for the synthesis of well-defined, biologically active peptides. The L-isomer allows for the incorporation of a powerful biophysical probe while maintaining native-like conformations, whereas the D-isomer is a key tool for engineering metabolic stability.

As a senior application scientist, the guidance is unequivocal: always begin with enantiomerically pure starting materials and verify their purity analytically. The initial cost saving of purchasing a racemic mixture is invariably negated by the downstream complexities of separating diastereomeric products and the risk of obtaining ambiguous or misleading biological data. The future of peptide therapeutics lies in precision and control, and that control begins with the stereochemistry of the very first building block.

References

- The Role of Fmoc-D-4-Cyanophenylalanine in Modern Peptide Drug Development. (2026). Google Cloud.

- Advanced Peptide Synthesis: The Role of Fmoc-L-4-Cyanophenylalanine. (2026). Google Cloud.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Google Cloud.

- A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids. BenchChem.

- Fmoc Solid-Phase Peptide Synthesis.

- Comparison of biological chromophores: photophysical properties of cyanophenylalanine deriv

- Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Form

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. PMC.

- Fmoc-4-cyano-L-phenylalanine. Aralez Bio eStore.

- FMOC-DL-4-CYANOPHENYLALANINE | 265321-37-7. ChemicalBook.

- Fmoc-4-cyano-L-phenylalanine. Chem-Impex.

- (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865. PubChem - NIH.

- Fmoc-4-cyanophenylalanine Novabiochem 173963-93-4. Sigma-Aldrich.

- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Should My Peptides Have D-Amino Acids? LifeTein.

- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PMC - NIH.

- The Use of d-Amino Acids for Peptide Self-assembled Systems. RSC Publishing.

- CHIRAL SEPAR

- Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetr

- Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study.

- Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix form

- Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PMC - PubMed Central.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FMOC-DL-4-CYANOPHENYLALANINE | 265321-37-7 [amp.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. checkout.aralezbio.com [checkout.aralezbio.com]

- 17. Fmoc-4-cyanophenylalanine Novabiochem 173963-93-4 [sigmaaldrich.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 20. researchgate.net [researchgate.net]

- 21. chempep.com [chempep.com]

- 22. chem.uci.edu [chem.uci.edu]

Technical Guide: Fmoc-DL-4-Cyanophenylalanine Characterization

The following technical guide details the physicochemical characterization and handling of Fmoc-4-cyanophenylalanine, with a specific focus on melting point determination for the DL (racemic), L, and D isomeric forms.

Executive Summary

Fmoc-4-cyanophenylalanine (Fmoc-Phe(4-CN)-OH) is a non-canonical amino acid critical in modern peptide chemistry.[1] Its nitrile (cyano) group serves as a versatile handle for two primary applications:[2]

-

Vibrational Spectroscopy: The

stretch (~2225 cm⁻¹) acts as a sensitive, non-invasive infrared (IR) probe for monitoring local electrostatic fields and protein folding events without steric perturbation. -

Bioorthogonal Chemistry: It functions as a precursor for tetrazole formation via "click" chemistry or other nitrile-based ligations.

Accurate determination of the melting point (MP) is the first line of defense in validating the purity and isomeric integrity of this reagent before its introduction into Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profile & Melting Point Data

The melting point of Fmoc amino acids is not merely a physical constant but a stability threshold. At temperatures exceeding 180°C, the carbamate linkage (Fmoc) becomes susceptible to thermal cleavage, and the carboxylic acid moiety may undergo decarboxylation.

Data Summary Table

| Property | Fmoc-L-Phe(4-CN)-OH | Fmoc-D-Phe(4-CN)-OH | Fmoc-DL-Phe(4-CN)-OH |